molecular formula C14H15BrN2O3 B2438423 2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide CAS No. 2034267-39-3

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Cat. No.: B2438423
CAS No.: 2034267-39-3
M. Wt: 339.189
InChI Key: MOOBKUZJZLIXAU-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a chemical compound with the molecular formula C13H13BrN2O2 and a molecular weight of 309.163 g/mol. This compound is characterized by the presence of a bromine atom, an isoxazole ring, and a methoxybenzamide group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the propyl chain: The isoxazole ring is then linked to a propyl chain through a suitable reaction, such as alkylation.

    Introduction of the bromine atom: Bromination of the benzamide moiety is carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Scientific Research Applications

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The methoxy group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide: Lacks the methoxy group, which may affect its binding properties and reactivity.

    N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.

    2-bromo-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzamide: The position of the methoxy group is different, which can alter its chemical and biological properties.

The presence of the bromine atom and the specific positioning of the methoxy group in this compound make it unique and potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-19-11-4-5-13(15)12(7-11)14(18)16-6-2-3-10-8-17-20-9-10/h4-5,7-9H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOBKUZJZLIXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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